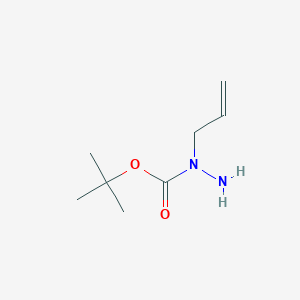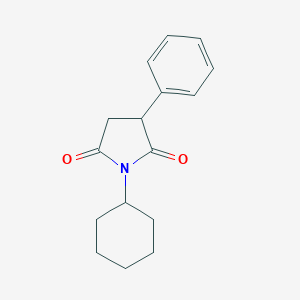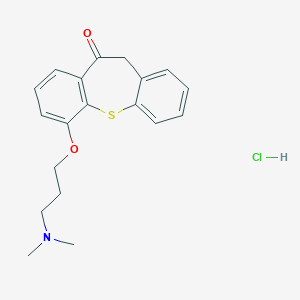
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride, also known as lofepramine, is a tricyclic antidepressant drug that is used to treat depression and anxiety disorders. The drug works by increasing the levels of certain neurotransmitters in the brain, such as serotonin and norepinephrine.
Mecanismo De Acción
Lofepramine works by blocking the reuptake of serotonin and norepinephrine, which increases their levels in the brain. This leads to an improvement in mood and a reduction in anxiety symptoms. Lofepramine also has some affinity for histamine and muscarinic receptors, which may contribute to its side effects.
Efectos Bioquímicos Y Fisiológicos
Lofepramine has been shown to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that are involved in regulating mood, sleep, appetite, and other physiological functions. Lofepramine also affects the levels of other neurotransmitters, such as dopamine and acetylcholine, which may contribute to its side effects. Lofepramine has been shown to have a half-life of approximately 10 hours and is metabolized by the liver.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Lofepramine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant effects. Lofepramine is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to using Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in lab experiments. It has a narrow therapeutic window and can cause side effects, such as dry mouth, constipation, and sedation. Lofepramine can also interact with other medications, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the research on Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride. One area of interest is the potential use of Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride in the treatment of neuropathic pain and other chronic pain conditions. Lofepramine has also been studied for its potential use in the treatment of chronic fatigue syndrome and irritable bowel syndrome. Another area of interest is the development of new tricyclic antidepressants that have improved efficacy and fewer side effects. Finally, there is a need for more research on the long-term effects of Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride and other antidepressants on brain function and cognitive performance.
Métodos De Síntesis
Lofepramine can be synthesized through a multistep process that involves the reaction of 10,11-dihydrodibenzo[b,f]thiepin with 3-dimethylaminopropyl chloride in the presence of a base, followed by the reaction with 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
Lofepramine has been extensively studied for its antidepressant effects. It has been shown to be effective in the treatment of major depressive disorder, dysthymia, and anxiety disorders. Lofepramine has also been studied for its potential use in the treatment of neuropathic pain, chronic fatigue syndrome, and irritable bowel syndrome.
Propiedades
Número CAS |
125981-92-2 |
|---|---|
Nombre del producto |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydrochloride |
Fórmula molecular |
C19H22ClNO2S |
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
1-[3-(dimethylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C19H21NO2S.ClH/c1-20(2)11-6-12-22-17-9-5-8-15-16(21)13-14-7-3-4-10-18(14)23-19(15)17;/h3-5,7-10H,6,11-13H2,1-2H3;1H |
Clave InChI |
LWOMGTZTRHYNEO-UHFFFAOYSA-N |
SMILES |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canónico |
CN(C)CCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Otros números CAS |
125981-92-2 |
Sinónimos |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(3-(dimethylamino)propoxy)-, hydroc hloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



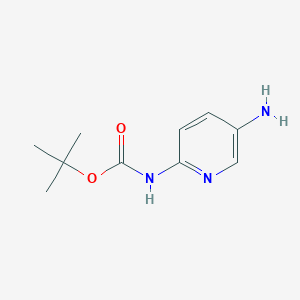
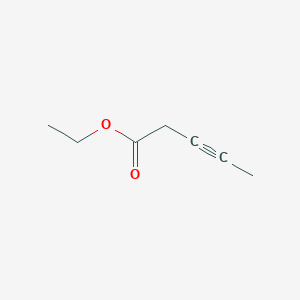
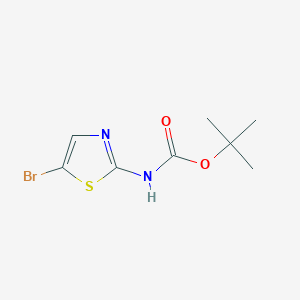
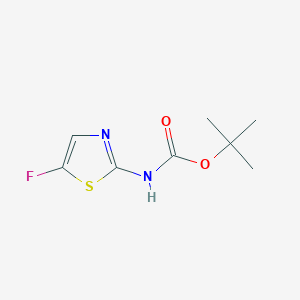
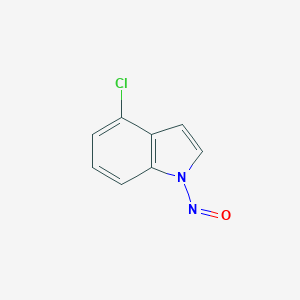
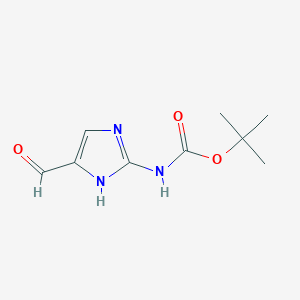
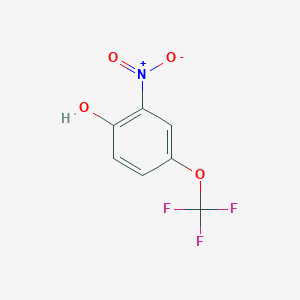
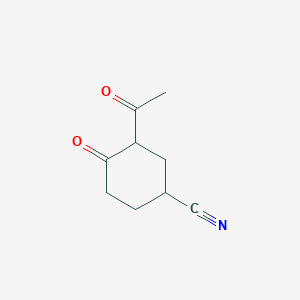
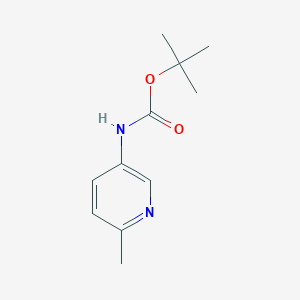
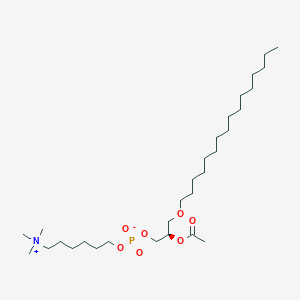
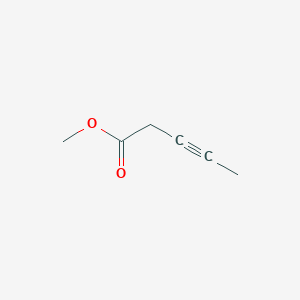
![Tert-butyl 1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B153077.png)
